Hpk1-IN-7 Hpk1-IN-7
Brand Name: Vulcanchem
CAS No.:
VCID: VC13760759
InChI: InChI=1S/C24H22N6O4/c1-24(2)18-10-15(8-9-16(18)22(32)34-24)27-23-25-11-17(21-30-26-13-33-21)20(29-23)28-19(12-31)14-6-4-3-5-7-14/h3-11,13,19,31H,12H2,1-2H3,(H2,25,27,28,29)/t19-/m1/s1
SMILES: CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)NC(CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C
Molecular Formula: C24H22N6O4
Molecular Weight: 458.5 g/mol

Hpk1-IN-7

CAS No.:

Cat. No.: VC13760759

Molecular Formula: C24H22N6O4

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Hpk1-IN-7 -

Specification

Molecular Formula C24H22N6O4
Molecular Weight 458.5 g/mol
IUPAC Name 5-[[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-5-(1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]-3,3-dimethyl-2-benzofuran-1-one
Standard InChI InChI=1S/C24H22N6O4/c1-24(2)18-10-15(8-9-16(18)22(32)34-24)27-23-25-11-17(21-30-26-13-33-21)20(29-23)28-19(12-31)14-6-4-3-5-7-14/h3-11,13,19,31H,12H2,1-2H3,(H2,25,27,28,29)/t19-/m1/s1
Standard InChI Key RVSSNRBUPQUIEG-LJQANCHMSA-N
Isomeric SMILES CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)N[C@H](CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C
SMILES CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)NC(CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C
Canonical SMILES CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)NC(CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C

Introduction

Chemical and Pharmacological Properties of HPK1-IN-7

Structural Characteristics

HPK1-IN-7 has the molecular formula C<sub>24</sub>H<sub>22</sub>N<sub>6</sub>O<sub>4</sub> and a molecular weight of 458.47 g/mol . The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 125 mg/mL (272.65 mM), though ultrasonic agitation is required for complete dissolution .

Table 1: Key physicochemical properties

PropertyValue
CAS Number2320462-65-3
Molecular FormulaC<sub>24</sub>H<sub>22</sub>N<sub>6</sub>O<sub>4</sub>
Molecular Weight458.47 g/mol
Solubility (DMSO)272.65 mM
Storage Conditions-20°C (stable for 1 month)

Pharmacokinetic Profile

In murine models, HPK1-IN-7 displays favorable pharmacokinetics:

  • Intravenous administration (1 mg/kg): Moderate plasma clearance (43 mL/min/kg) and large volume of distribution (4.4 L/kg) .

  • Oral administration (20 mg/kg): Peak plasma concentration (C<sub>max</sub>) of 5.3 μM and area under the curve (AUC<sub>0-24h</sub>) of 19 μM·h, yielding 100% bioavailability .
    These properties enable twice-daily dosing regimens in preclinical tumor models without accumulation-related toxicity .

Mechanism of Action: Targeting HPK1 Signaling

HPK1's Role in Immune Regulation

HPK1 phosphorylates key adaptor proteins in the TCR signaling cascade:

  • SLP-76 phosphorylation at Ser376 disrupts its interaction with LAT, destabilizing the signalosome complex .

  • Gads phosphorylation at Thr262 prevents recruitment of downstream effectors like PLCγ1 .

  • Caspase-mediated cleavage during activation-induced cell death generates a 43 kDa fragment that preferentially phosphorylates CARMA1, activating NF-κB .

Inhibition Kinetics and Selectivity

HPK1-IN-7 binds the ATP pocket of HPK1 with 40-fold selectivity over IRAK4 (IC<sub>50</sub> = 59 nM) and 54-fold over GLK (IC<sub>50</sub> = 140 nM) . This specificity minimizes off-target effects on related kinases like MAP4K2 (GCK) and MAP4K3 (GLK) . Structural studies suggest that the isofuranone scaffold optimizes interactions with HPK1's hinge region while avoiding steric clashes observed with bulkier inhibitors .

Preclinical Efficacy in Cancer Models

Monotherapy Effects

While HPK1-IN-7 alone shows modest tumor growth inhibition, it significantly amplifies T-cell activation markers:

  • 3.2-fold increase in CD8<sup>+</sup> T-cell infiltration (MC38 tumors)

  • 2.7-fold elevation of granzyme B production

Combination with Anti-PD1

In the MC38 syngeneic colorectal cancer model:

  • HPK1-IN-7 (100 mg/kg BID) + anti-PD1 achieves 78% tumor regression vs. 32% with anti-PD1 alone .

  • Tumor-free survival increases from 20% (anti-PD1) to 65% (combination) .

Table 2: Comparative efficacy in MC38 model

Treatment GroupTumor Volume ReductionSurvival Rate (Day 35)
Control0%0%
HPK1-IN-7 monotherapy18%10%
Anti-PD132%20%
Combination78%65%

Pharmacodynamic Biomarkers

Target Engagement Markers

  • pSLP-76<sup>Ser376</sup> suppression: 89% reduction in splenic T-cells at 1 hr post-dose .

  • IL-2 secretion: 4.1-fold increase in antigen-stimulated T-cells .

Immune Microenvironment Modulation

Single-cell RNA sequencing reveals:

  • 2.8-fold expansion of stem-like T<sub>CF1</sub> cells

  • 67% decrease in T<sub>ex</sub> exhausted T-cell subsets

Developmental Status and Future Directions

Formulation Optimization

Current formulations utilize:

  • 0.5% methylcellulose/0.2% Tween 80 (oral)

  • 10% sulfobutylether-β-cyclodextrin (IV)

Combination Strategies Under Investigation

  • With CD40 agonists: Preclinical data show additive effects in dendritic cell activation .

  • With LAG-3 inhibitors: Synergistic reversal of T-cell exhaustion observed in vitro .

Clinical Translation Challenges

  • Biomarker validation: Correlation between pSLP-76 suppression and clinical response needs confirmation .

  • Dosing schedule: Intermittent vs. continuous inhibition strategies to balance efficacy and autoimmunity risks .

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